Cas no 1613455-13-2 (2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine)

2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine is a heterocyclic compound featuring a pyridopyrazine core substituted with chlorine and methyl functional groups. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of reactive chloro and methyl groups enhances its utility in cross-coupling reactions and further functionalization. This compound exhibits high purity and stability, ensuring consistent performance in research and industrial applications. Its well-defined molecular structure allows for precise modifications, making it a preferred choice for chemists working on novel drug candidates or specialized chemical entities. Suitable for controlled laboratory use under standard safety protocols.
2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine structure
1613455-13-2 structure
商品名:2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine
CAS番号:1613455-13-2
MF:C8H5Cl2N3
メガワット:214.051398992538
CID:6628973
PubChem ID:118159353

2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine 化学的及び物理的性質

名前と識別子

    • 2,3-dichloro-7-methylpyrido[3,4-b]pyrazine
    • 1613455-13-2
    • SCHEMBL16818337
    • FOWONGSFXWOCMJ-UHFFFAOYSA-N
    • 2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine
    • インチ: 1S/C8H5Cl2N3/c1-4-2-5-6(3-11-4)13-8(10)7(9)12-5/h2-3H,1H3
    • InChIKey: FOWONGSFXWOCMJ-UHFFFAOYSA-N
    • ほほえんだ: C12C=NC(C)=CC1=NC(Cl)=C(Cl)N=2

計算された属性

  • せいみつぶんしりょう: 212.9860526g/mol
  • どういたいしつりょう: 212.9860526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1352425-1g
2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine
1613455-13-2 98%
1g
$734.0 2024-08-03

2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine 関連文献

2,3-Dichloro-7-methylpyrido[3,4-b]pyrazineに関する追加情報

Recent Advances in the Study of 2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine (CAS: 1613455-13-2)

2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine (CAS: 1613455-13-2) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its pyridopyrazine core structure, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and anticancer agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its biological activities.

One of the key areas of research involving 2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine is its role as a scaffold for kinase inhibitors. Kinases are critical targets in cancer therapy, and the pyridopyrazine core has been identified as a versatile framework for designing selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, including those implicated in tumor growth and metastasis. The study highlighted the compound's ability to bind to the ATP-binding site of kinases, thereby disrupting their signaling pathways.

In addition to its kinase inhibitory properties, 2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine has also been investigated for its potential in antimicrobial applications. A recent preprint on bioRxiv reported that this compound exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

The synthetic accessibility of 2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine has also been a focal point of recent research. A 2022 publication in Organic Letters detailed a novel, high-yield synthesis route that employs palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also allows for the introduction of various functional groups, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies. Such advancements are crucial for accelerating the drug discovery process.

Despite these promising findings, challenges remain in the development of 2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's versatility and demonstrated biological activities make it a compelling candidate for further investigation. Ongoing research is expected to uncover new applications and optimize its pharmacological properties, paving the way for its potential clinical translation.

In conclusion, 2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine (CAS: 1613455-13-2) represents a promising scaffold in medicinal chemistry, with applications ranging from kinase inhibition to antimicrobial therapy. Recent studies have shed light on its mechanisms of action, synthetic routes, and therapeutic potential, positioning it as a valuable tool for drug discovery. Continued research efforts will be essential to fully realize its clinical potential and address existing challenges.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1613455-13-2)2,3-Dichloro-7-methylpyrido[3,4-b]pyrazine
A1248901
清らかである:99%
はかる:1g
価格 ($):661